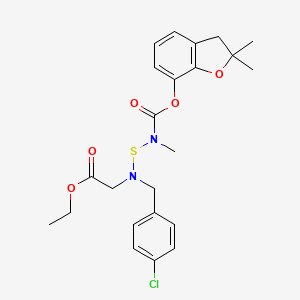Glycine, N-((4-chlorophenyl)methyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester
CAS No.: 82560-51-8
Cat. No.: VC17061126
Molecular Formula: C23H27ClN2O5S
Molecular Weight: 479.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82560-51-8 |
|---|---|
| Molecular Formula | C23H27ClN2O5S |
| Molecular Weight | 479.0 g/mol |
| IUPAC Name | ethyl 2-[(4-chlorophenyl)methyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |
| Standard InChI | InChI=1S/C23H27ClN2O5S/c1-5-29-20(27)15-26(14-16-9-11-18(24)12-10-16)32-25(4)22(28)30-19-8-6-7-17-13-23(2,3)31-21(17)19/h6-12H,5,13-15H2,1-4H3 |
| Standard InChI Key | QOWGWZFDTPSBMV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN(CC1=CC=C(C=C1)Cl)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Introduction
The compound Glycine, N-((4-chlorophenyl)methyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a synthetic derivative of glycine with a complex molecular structure. It is characterized by the presence of multiple functional groups, including a chlorophenyl moiety, a benzofuranyl ether group, and an ethyl ester. This compound is identified by its PubChem CID 3067977 and has the molecular formula C22H26ClNO5S, with a molecular weight of 479.0 g/mol .
Structural Features
Key Structural Components:
-
Glycine Backbone: The central glycine unit serves as the core of the molecule.
-
Chlorophenyl Group: A 4-chlorophenyl group is attached via an N-methyl linkage.
-
Benzofuranyl Ether: The benzofuran ring system contributes to the compound's aromaticity and potential biological activity.
-
Ethyl Ester Group: This provides lipophilicity and enhances membrane permeability.
Visualization:
The compound's 2D structure reveals a highly branched configuration with significant steric hindrance due to bulky substituents .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
-
Starting Materials: Glycine derivatives, chlorobenzyl chloride, and benzofuran-based precursors.
-
Reaction Pathway:
-
Protection of glycine’s amine group.
-
Introduction of the chlorophenyl group through alkylation.
-
Coupling with benzofuranyl ether via esterification or amidation.
-
Final derivatization to introduce the ethyl ester functionality.
-
These steps ensure the preservation of functional groups and yield high-purity products .
Applications and Potential Uses
While specific applications for this compound are not well-documented, its structural features suggest potential in:
-
Pharmaceutical Research: The presence of aromatic groups and an ester moiety may render it useful as a prodrug or in drug design for targeting specific enzymes or receptors.
-
Biochemical Studies: Its glycine derivative structure could make it relevant in studying amino acid-related pathways.
-
Material Science: The compound's stability and hydrophobic properties may have niche applications in coatings or polymers.
Limitations and Future Research Directions
-
Data Gaps:
-
Lack of detailed physicochemical and pharmacokinetic data.
-
No experimental studies on biological activity or toxicity.
-
-
Future Studies:
-
Investigating enzymatic interactions due to its glycine backbone.
-
Exploring its potential as a scaffold for drug development.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume